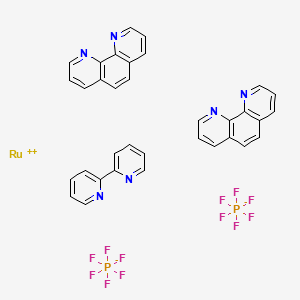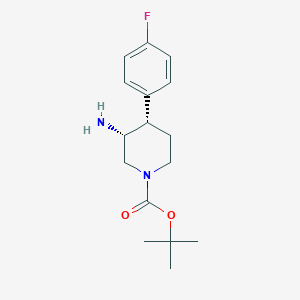
(2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is a coordination complex that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridine and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 1,10-phenanthroline ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
Scientific Research Applications
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) involves its ability to absorb light and undergo photoinduced electron transfer. The compound’s excited state can interact with molecular targets, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy or facilitating electron transfer in DSSCs . The molecular pathways involved include the interaction of the excited state with oxygen molecules to produce singlet oxygen, which is highly reactive and can induce cell damage in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is similar in structure but contains three 2,2’-bipyridine ligands instead of a combination of 2,2’-bipyridine and 1,10-phenanthroline.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline): These complexes feature imidazo[4,5-f][1,10-phenanthroline) ligands, which provide different photophysical properties.
Uniqueness
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is unique due to its combination of 2,2’-bipyridine and 1,10-phenanthroline ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly effective in applications requiring strong light absorption and efficient electron transfer .
Properties
Molecular Formula |
C34H24F12N6P2Ru |
|---|---|
Molecular Weight |
907.6 g/mol |
IUPAC Name |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H8N2.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;/q;;;2*-1;+2 |
InChI Key |
KKKZUCWIHLMYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)



![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
